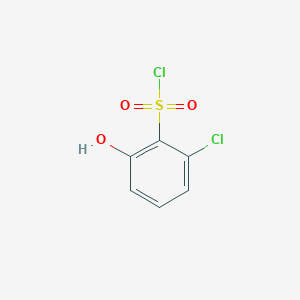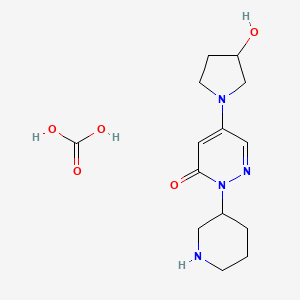
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzene, featuring a chloro group, a hydroxy group, and a sulfonyl chloride group. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxybenzenesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents and the potential release of toxic gases .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, while the sulfonyl chloride group can be reduced to a sulfonic acid.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
2-Chloro-6-nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a hydroxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H4Cl2O3S |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-chloro-6-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H |
InChI Key |
WQBJJDZPSOIRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B15262358.png)



![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B15262377.png)



![2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile](/img/structure/B15262407.png)

![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15262418.png)
![tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B15262420.png)
![3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B15262423.png)

